molecular formula C9H12ClNO2 B2666032 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride CAS No. 115464-85-2

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride

Cat. No. B2666032
CAS RN: 115464-85-2
M. Wt: 201.65
InChI Key: SXAMVGWLAZXOHO-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a chemical compound with the CAS Number: 115464-85-2 . It has a molecular weight of 201.65 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-amine hydrochloride .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is soluble in water and highly soluble in ethanol and acetone .

Scientific Research Applications

Raw Material and Intermediate in Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to the development of new materials and chemicals.

Pharmaceuticals

The compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, this compound is used as a raw material and intermediate . It can be used in the synthesis of pesticides, herbicides, and other agrochemicals, helping to improve agricultural productivity and crop protection.

Dyestuffs

The compound is also used in the production of dyestuffs . It can contribute to the development of new dyes and pigments, enhancing the color and quality of various products.

Antioxidant Studies

The compound has been used in antioxidant studies . It has been found to have significant antioxidant activity, which can be beneficial in the prevention of diseases caused by oxidative stress.

Antimicrobial Studies

The compound has shown excellent antimicrobial activity . It has been used in studies against various microbial strains, contributing to the development of new antimicrobial agents.

Anti-inflammatory Studies

The compound has been used in anti-inflammatory studies . It has shown excellent anti-inflammatory activities, which can be beneficial in the treatment of various inflammatory diseases.

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies help to understand the interaction modes and binding affinity of the compound with the active sites of various enzymes, contributing to the development of new drugs and therapies.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. As related compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities , it would be interesting to investigate if 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride exhibits similar properties. Additionally, the compound could be used as a building block in the synthesis of more complex molecules for various applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAMVGWLAZXOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride

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